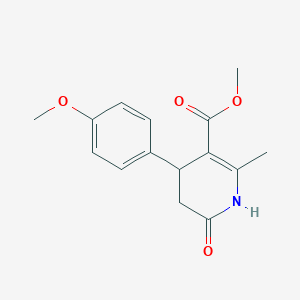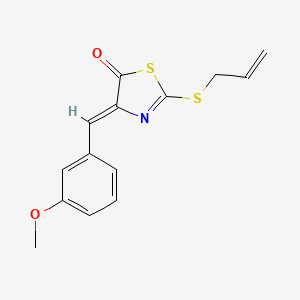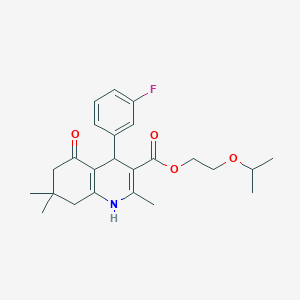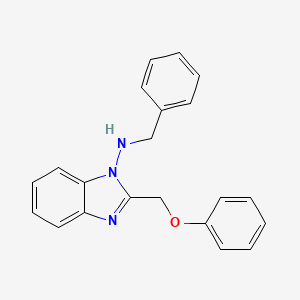![molecular formula C17H15BrN2O5 B5236736 N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5236736.png)
N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine, also known as BFA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BFA is a synthetic compound that is derived from beta-alanine, a non-essential amino acid that is naturally found in the body. In
Wirkmechanismus
The mechanism of action of N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine is not fully understood, but it is believed to act by inhibiting the function of the Golgi apparatus, a cellular organelle that is responsible for the processing and sorting of proteins. N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been shown to disrupt the structure of the Golgi apparatus, leading to the accumulation of proteins in the endoplasmic reticulum and the inhibition of protein secretion.
Biochemical and Physiological Effects:
N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been shown to have a variety of biochemical and physiological effects. N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has also been shown to have low toxicity, making it a safe compound to work with in lab experiments. However, one of the limitations of using N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine. One potential direction is to further investigate its anticancer properties and its potential use as a chemotherapeutic agent. Another potential direction is to study its potential use in drug delivery systems, particularly for the targeted delivery of drugs to cancer cells. Additionally, further research is needed to fully understand the mechanism of action of N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine and its effects on cellular processes. Overall, N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine is a promising compound that has the potential to have significant applications in various fields of scientific research.
Synthesemethoden
The synthesis of N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine involves the reaction of 2-bromobenzoyl chloride with 3-furan-2-ylacrylic acid in the presence of triethylamine. The resulting product is then reacted with beta-alanine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been extensively studied for its potential applications in various fields of scientific research. One of the primary research applications of N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine is in the field of cancer research. N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has also been studied for its potential use in drug delivery systems, as it has been shown to accumulate in tumor cells and can be used to deliver drugs specifically to cancer cells.
Eigenschaften
IUPAC Name |
3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O5/c18-13-6-2-1-5-12(13)16(23)20-14(10-11-4-3-9-25-11)17(24)19-8-7-15(21)22/h1-6,9-10H,7-8H2,(H,19,24)(H,20,23)(H,21,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHAJKJCUQETSJ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5236653.png)
![N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5236660.png)

![1-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5236674.png)

![N-{4-[({2-[(2,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5236685.png)
![6-[(1,3-benzodioxol-5-ylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5236692.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5236696.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5236699.png)

![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5236703.png)

![3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5236727.png)
![10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5236732.png)